molecular formula C9H7NO5 B8720031 8-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

8-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Cat. No. B8720031
M. Wt: 209.16 g/mol
InChI Key: YWSOOKYDBDMGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a useful research compound. Its molecular formula is C9H7NO5 and its molecular weight is 209.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

5-nitro-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde

InChI

InChI=1S/C9H7NO5/c11-5-6-3-7(10(12)13)9-8(4-6)14-1-2-15-9/h3-5H,1-2H2

InChI Key

YWSOOKYDBDMGHY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2O1)C=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of potassium fluoride dihydrate (2.573 g, 27.3 mmol), and 3,4-dihydroxy-5-nitrobenzaldehyde (500 mg, 2.73 mmol) in N,N-dimethylformamide (20 mL) was added 1,2-dibromoethane (3.8 mL, 43.7 mmol), and the mixture was heated at 130° C. for 17 h. The reaction mixture was quenched with water followed by a standard aqueous/EtOAc workup and purified by column chromatography on silica gel (petroleum ether/ethyl acetate=15:1) to give Intermediate 45 (350 mg, yield 62.1%).
Quantity
2.573 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Yield
62.1%

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